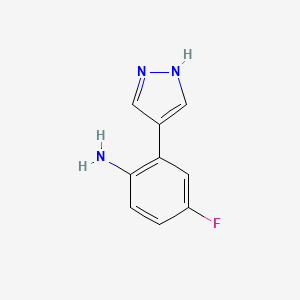

4-Fluoro-2-(1H-pyrazol-4-YL)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-2-9(11)8(3-7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAXXVKRWYFTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CNN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Legacy and Rise of Pyrazole and Aniline Scaffolds in Medicinal Chemistry

The journey to understanding the significance of 4-Fluoro-2-(1H-pyrazol-4-YL)aniline begins with an appreciation of its constituent parts: the pyrazole (B372694) and aniline (B41778) scaffolds. Both are cornerstones in the edifice of medicinal chemistry, each with a storied history of therapeutic application.

The term "pyrazole" was first coined by Ludwig Knorr in 1883. ajptonline.com This five-membered heterocyclic compound, containing two adjacent nitrogen atoms, was initially discovered through synthetic means. globalresearchonline.netwikipedia.org It wasn't until 1959 that a natural pyrazole derivative, β-(1-pyrazolyl)alanine, was isolated from watermelon seeds. ajptonline.comresearchgate.netnih.gov Since their discovery, pyrazole derivatives have become recognized as a "privileged scaffold" in drug discovery, a testament to their versatile binding properties and broad spectrum of pharmacological activities. researchgate.netnih.gov

The pyrazole nucleus is a key component in a multitude of approved drugs, demonstrating its therapeutic versatility. nih.govnih.gov These include well-known medications such as the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, and a range of anticancer agents like ibrutinib (B1684441) and ruxolitinib. nih.govtandfonline.comnih.gov The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in modern pharmaceuticals. nih.gov Researchers have extensively explored pyrazole derivatives for a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. globalresearchonline.netnih.govresearchgate.netcplr.in

Aniline and its derivatives also hold a prominent place in the history of medicinal chemistry. The parent compound, aniline, is a simple aromatic amine. The introduction of various substituents to the aniline ring can dramatically alter its biological properties, leading to a diverse range of therapeutic agents. The combination of pyrazole and aniline moieties has proven to be a particularly fruitful area of research, with numerous studies reporting on the potent biological activities of pyrazole-aniline derivatives. nih.govtandfonline.comnih.gov For instance, certain aniline-derived pyrazole compounds have shown selective activity against multidrug-resistant bacteria. nih.govtandfonline.comnih.gov

The Strategic Advantage of Fluorine in Chemical Design

The introduction of fluorine into organic molecules is a powerful and widely employed strategy in medicinal chemistry to enhance the therapeutic potential of a compound. tandfonline.comnih.gov The unique properties of the fluorine atom, being small and the most electronegative element, can profoundly influence a molecule's pharmacological profile. tandfonline.comchemxyne.com

One of the primary benefits of fluorination is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic breakdown. tandfonline.comwikipedia.org This can lead to a longer duration of action for a drug, allowing for less frequent dosing. wikipedia.org

Furthermore, fluorine substitution can significantly impact a molecule's physicochemical properties. tandfonline.comacs.org By altering the electron distribution, fluorine can affect the acidity (pKa), dipole moment, and chemical reactivity of nearby functional groups. tandfonline.comacs.org This can lead to improved membrane permeability and bioavailability. chemxyne.comresearchgate.net The introduction of fluorine can also increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and interact with its target. researchgate.netbenthamdirect.com

Fluorine can also play a direct role in enhancing the binding affinity of a drug to its target protein. tandfonline.comnih.gov The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, while its electronegativity can lead to favorable electrostatic interactions with the protein. tandfonline.combenthamdirect.com

The strategic placement of fluorine atoms is a key consideration in drug design, as it can be used to block sites of metabolism, fine-tune electronic properties, and optimize interactions with the biological target. nih.govacs.org

Research Trajectories for 4 Fluoro 2 1h Pyrazol 4 Yl Aniline and Its Analogs

Retrosynthetic Analysis and Key Disconnections for this compound Synthesis

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for its synthesis. The primary disconnection is the carbon-carbon bond between the aniline and pyrazole rings. This bond is commonly formed via transition metal-catalyzed cross-coupling reactions. Another critical disconnection involves the formation of the pyrazole ring itself, which can be constructed from appropriate precursors.

The key synthetic precursors identified through this analysis are a halogenated or otherwise activated 4-fluoroaniline (B128567) derivative and a pyrazole building block, such as a pyrazole boronic acid or a stannyl (B1234572) pyrazole. Alternatively, a suitably substituted phenylhydrazine (B124118) can be reacted with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring directly on the aniline framework.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies are employed in the synthesis of this compound and its analogues. A convergent approach involves the separate synthesis of the aniline and pyrazole fragments, which are then coupled in a later step. This allows for the independent modification of each component, facilitating the creation of a diverse library of analogues. Divergent synthesis, on the other hand, starts with a common intermediate that is subsequently modified to introduce the desired functional groups.

Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole and Aniline Functionalization

Palladium-catalyzed cross-coupling reactions are pivotal in forming the crucial C-C bond between the aniline and pyrazole moieties.

Suzuki-Miyaura Coupling: This is a widely used method for this transformation. libretexts.orgmdpi.com It typically involves the reaction of a pyrazole boronic acid or ester with a halogenated 4-fluoroaniline derivative, such as 2-bromo-4-fluoroaniline (B89589) or 2-iodo-4-fluoroaniline. nih.gov The reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky phosphine (B1218219) ligands often being employed. wikipedia.org

Negishi Coupling: This reaction provides an alternative to the Suzuki coupling and involves the use of an organozinc reagent. wikipedia.orgorganic-chemistry.org A pyrazolylzinc reagent can be coupled with a halogenated 4-fluoroaniline. core.ac.uk Negishi couplings are known for their high functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this reaction can be adapted for the synthesis of related structures. wikipedia.org For instance, it can be used to couple a pyrazole with an aniline derivative. researchgate.netnih.gov The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.orgnih.gov

| Coupling Reaction | Typical Reactants | Catalyst/Ligand System | Key Advantages |

| Suzuki-Miyaura | Pyrazole boronic acid/ester + Halogenated 4-fluoroaniline | Pd(0) complex, Phosphine ligands | Commercially available reagents, good functional group tolerance. libretexts.orgmdpi.com |

| Negishi | Pyrazolylzinc reagent + Halogenated 4-fluoroaniline | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Pyrazole + Halogenated 4-fluoroaniline (for C-N bond) | Pd complex, Bulky phosphine ligands | Excellent for C-N bond formation, mild reaction conditions. wikipedia.orgresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction or Manipulation

Nucleophilic aromatic substitution (SNAr) can be a powerful tool for introducing the fluorine atom onto the aniline ring, or for further functionalization of a poly-fluoroaromatic precursor. nih.gov Due to the high electronegativity of fluorine, it can activate the aromatic ring towards nucleophilic attack. nih.govyoutube.com In the context of synthesizing this compound, a precursor such as 1,2,4-trifluorobenzene (B1293510) could undergo sequential SNAr reactions. However, controlling the regioselectivity of such reactions can be challenging.

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens. youtube.comwyzant.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the strong polarization of the C-F bond. wyzant.com

Cyclization Reactions for Pyrazole Ring Formation

The pyrazole ring itself is commonly synthesized through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govresearchgate.net This is a robust and versatile method for constructing the pyrazole core. nih.gov

To synthesize this compound via this route, one could start with (4-fluoro-2-hydrazinylphenyl)hydrazine and react it with a suitable 1,3-dicarbonyl compound. The choice of substituents on the dicarbonyl precursor will determine the substitution pattern on the final pyrazole ring. Microwave-assisted synthesis has been shown to accelerate these cyclization reactions and improve yields. researchgate.net

Functional Group Interconversions and Protective Group Strategies

The synthesis of this compound often requires the use of protecting groups to mask reactive functional groups. For instance, the amino group of the aniline can be protected, for example as a pivaloyl amide, to prevent side reactions during cross-coupling or other transformations. google.com This protecting group can then be removed in a subsequent step. google.com

Functional group interconversions are also essential. For example, a nitro group can be reduced to an amino group, or a carboxylic acid can be converted to an amide. These transformations allow for the strategic introduction and modification of functional groups throughout the synthetic sequence.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often screened include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For palladium-catalyzed cross-coupling reactions, the combination of the palladium source (e.g., Pd2(dba)3) and the phosphine ligand (e.g., Xantphos) is critical. google.com The choice of base, such as cesium carbonate or potassium carbonate, can also significantly impact the reaction outcome. Solvents like dioxane or toluene (B28343) are commonly used. google.com

In pyrazole synthesis via cyclization, the reaction temperature and the use of catalysts can be optimized. researchgate.netresearchgate.net For instance, conducting the reaction at room temperature or under reflux, and the addition of a catalytic amount of an acid or base can influence the reaction rate and yield. researchgate.netresearchgate.net The following table summarizes the optimization of a generic pyrazole synthesis.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol (B145695) | 25 | 5 | 25 |

| 2 | Piperidine | Ethanol | 25 | 3 | 85 |

| 3 | Acetic Acid | Ethanol | 78 | 2 | 70 |

| 4 | None | DMF | 153 | 5 | 40 |

| 5 | Et3N | DMF | 153 | 5 | 78 |

This table is a representative example based on general findings for pyrazole synthesis and does not represent specific data for this compound. researchgate.net

By systematically varying these parameters, chemists can identify the optimal conditions for the synthesis of this compound, leading to higher efficiency and cost-effectiveness.

Stereoselective Synthesis Approaches for Chiral Analogues (If Applicable to Derivatives)

While specific stereoselective syntheses for this compound are not extensively documented, the principles are highly applicable to its chiral derivatives, which are of significant interest in drug discovery. A notable example is the chemoenzymatic one-pot synthesis of a key chiral amine intermediate for the drug Pralsetinib. researchgate.net This method highlights a green and efficient route to chiral molecules containing a fluorinated pyrazole moiety, a structural feature shared with the target compound.

The synthesis involves a base-catalyzed C-alkylation in an aqueous solution of cetyltrimethylammonium bromide (CTAB) combined with a transaminase (ATA) catalyzed reaction. researchgate.net This chemoenzymatic approach offers high enantioselectivity, often exceeding 99% enantiomeric excess (ee), and yields greater than 80% without the need for expensive and toxic chiral ligands and reagents. researchgate.net The process typically involves an oxidation step, for instance using Dess-Martin periodinane, followed by the crucial ATA-catalyzed transamination. researchgate.net

Table 1: Chemoenzymatic Synthesis of a Chiral Pralsetinib Intermediate

| Step | Reaction | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | Base-catalyzed C-alkylation | Aqueous CTAB solution | - | - | researchgate.net |

This methodology underscores the potential for developing stereoselective syntheses for chiral analogues of this compound, offering a sustainable and efficient alternative to traditional chiral chromatography or resolution methods.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives, including this compound, is a growing field of research aimed at reducing the environmental impact of chemical processes. nih.gov These strategies focus on the use of environmentally benign solvents, renewable energy sources, and catalyst-free or recyclable catalyst systems to improve atom economy and reduce waste. nih.govresearchgate.net

Several green methods have been reported for the synthesis of pyrazole derivatives. For instance, the synthesis of fluorinated pyrazoline derivatives has been achieved in good to excellent yields (65-82%) using ultrasonic irradiation, which is an energy-efficient method. nih.gov Another approach involves the use of microwave irradiation for the synthesis of 2-(1H-pyrazol-5-yl) aniline, a close analogue of the target compound, using ethanol as a green solvent. researchgate.net

Catalyst-free and solvent-free conditions are also hallmarks of green pyrazole synthesis. researchgate.netmdpi.com For example, the condensation reaction to form the pyrazole ring can often be carried out without a catalyst, simplifying the purification process and reducing waste. mdpi.com Grinding techniques, a form of mechanochemistry, have also been employed for the solvent-free synthesis of NH-pyrazoles. researchgate.net

Table 2: Green Synthesis Strategies for Pyrazole Derivatives

| Green Chemistry Principle | Method | Application Example | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Use of Green Solvents | Ethanol as a renewable solvent | Synthesis of 3,5-dimethyl pyrazole | Reduced environmental impact, readily available. | jetir.org |

| Alternative Energy Sources | Microwave irradiation | Synthesis of 2-(1H-pyrazol-5-yl) aniline | Faster reaction times, improved yields. | researchgate.net |

| Alternative Energy Sources | Ultrasonic irradiation | Synthesis of fluorinated pyrazolines | Energy efficient, good to excellent yields. | nih.gov |

| Catalyst-Free Synthesis | Condensation reactions | Synthesis of mono- and bis-pyrazole derivatives | Minimized environmental impact, streamlined process. | mdpi.com |

These green methodologies offer a more sustainable and efficient pathway for the production of this compound and its analogues, aligning with the principles of modern, environmentally conscious chemistry.

In Vitro Screening Methodologies and Assays for Bioactivity Profiling

The initial phase of evaluating derivatives of this compound involves a battery of in vitro screening methods to profile their general bioactivity. These assays are designed to detect a wide range of potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.

For antimicrobial screening, a common technique is the determination of the Minimum Inhibitory Concentration (MIC). This method assesses the lowest concentration of a compound required to inhibit the visible growth of a microorganism. For instance, studies on pyrazole-derived anilines have tested their potency against various Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. nih.gov In these studies, derivatives are evaluated to see if substitutions, such as hydrophobic halogen groups, enhance antibacterial activity, while polar groups might diminish it. nih.gov For example, certain trifluoromethyl-substituted pyrazole aniline derivatives have demonstrated potent activity, with MIC values as low as 0.78 μg/mL against tested bacterial strains. nih.gov

Antiviral activity is another key area of investigation. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were assessed in vitro for their ability to interfere with the replication of a broad panel of viruses. nih.gov These screens identified compounds with micromolar efficacy against the Respiratory Syncytial Virus (RSV), revealing structure-activity relationships where specific halogen substitutions on the aniline ring were crucial for antiviral potency. nih.gov

The following table summarizes representative findings from initial bioactivity screenings of related pyrazole-aniline derivatives.

| Compound Class | Screening Assay | Target Organism/Cell Line | Key Findings | Reference |

| Trifluoromethyl-substituted pyrazole anilines | Minimum Inhibitory Concentration (MIC) | Gram-positive bacteria (S. aureus, E. faecalis) | Potent growth inhibitors; MIC values as low as 0.78 μg/mL. nih.gov | nih.gov |

| 4-Fluorophenyl-substituted pyrazole derivatives | Minimum Inhibitory Concentration (MIC) | S. aureus, B. subtilis, Enterococci | Potent activity against S. aureus and B. subtilis, with MICs as low as 0.5 µg/mL. nih.gov | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Antiviral Replication Assay | Respiratory Syncytial Virus (RSV) | Compounds interfered with RSV replication with EC50 values in the 5 µM to 28 µM range. nih.gov | nih.gov |

Enzyme Inhibition and Activation Studies

Following initial bioactivity profiling, research focuses on identifying specific molecular targets, with enzymes being a prominent class. The pyrazole scaffold is a well-established pharmacophore for enzyme inhibitors. nih.govisp.edu.pk

The pyrazole nucleus is a privileged scaffold in the design of kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders. nih.gov Derivatives of this compound are frequently evaluated for their ability to inhibit various protein kinases.

Kinase inhibitor profiling often involves screening compounds against a panel of kinases to determine their potency and selectivity. For example, derivatives based on a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine core were found to inhibit a range of kinases, including Aurora-A kinase. nih.gov Similarly, structure-based design has led to the development of purine (B94841) inhibitors incorporating a pyrazole moiety that selectively target oncogenic Epidermal Growth Factor Receptor (EGFR) mutants over the wild-type form. bohrium.com The addition of a fluorine atom in these series was noted to increase potency. bohrium.com

Research into 4-anilinoquinazoline (B1210976) derivatives, which share the aniline substructure, has also yielded potent dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). A compound featuring a 4-bromo-2-fluoroaniline (B1266173) moiety demonstrated significant cytotoxic activity, which was attributed to its effective binding to VEGFR-2.

The table below illustrates the kinase targets identified for various pyrazole-containing compounds.

| Compound Series | Target Kinase(s) | Method of Action | Key Findings | Reference |

| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridines | Aurora-A, various other kinases | Inhibition | Scaffold serves as a basis for multitargeted kinase inhibitors. nih.gov | nih.gov |

| Purine derivatives with pyrazole moiety | EGFR (mutant) | Irreversible Inhibition | High affinity and selectivity for oncogenic EGFR mutants over wild-type. bohrium.com | bohrium.com |

| 4-Anilinoquinazolines with fluoroaniline (B8554772) | EGFR, VEGFR-2 | Inhibition | A derivative with 4-bromo-2-fluoroaniline showed an IC50 of 2.62 μM on A431 cells and strong binding to VEGFR-2. | |

| Pyrazole-based compounds | Akt1, ASK1, CDKs | Inhibition | Pyrazole derivatives act as potent inhibitors for various kinases involved in cancer and neurodegenerative diseases. nih.gov | nih.gov |

Beyond kinases, pyrazole-aniline derivatives have been investigated as inhibitors of other critical enzyme classes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Computational studies have explored substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors for the treatment of type 2 diabetes. Molecular docking simulations suggested that these derivatives could exhibit a high potential to inhibit the DPP-IV enzyme, showing better docking scores than the reference drug Anagliptin. chemmethod.com

Voltage-Gated Sodium Channel (NaV1.7) Blockers: A diaryl ether aryl sulfonamide containing a 5-amino-1H-pyrazol-4-yl group, PF-05089771, was identified as a potent and selective inhibitor of the NaV1.7 channel, a key target for pain therapeutics. nih.gov

Xanthine (B1682287) Oxidase Inhibitors: Pyrazolone (B3327878) derivatives have been synthesized and studied as inhibitors of xanthine oxidase, an enzyme targeted for treating hyperuricemia. These compounds exhibited low micromolar IC50 values, with kinetic studies revealing a mixed-type inhibition mechanism. semanticscholar.org

Receptor Binding and Ligand Affinity Studies

Derivatives of this compound are also evaluated for their ability to bind to and modulate cell surface and nuclear receptors. These studies are crucial for understanding the compound's potential to interfere with signaling pathways initiated at the receptor level.

Radioligand binding assays are a primary tool in this area. For example, novel pyrazol-4-yl-pyridine compounds were assessed for their interaction with the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target for schizophrenia and dementia. nih.gov These studies quantified the affinity of the compounds for an allosteric site on the receptor and their ability to enhance the binding of the natural ligand, acetylcholine, identifying them as Positive Allosteric Modulators (PAMs). nih.gov

In another line of research, derivatives designed as Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5) inhibitors were synthesized. nih.gov ALK5 is a critical player in fibrosis and cancer metastasis. Optimization of a series of pyrazole-based compounds led to the identification of a potent and selective ALK5 inhibitor, demonstrating strong activity in in vitro assays. nih.gov

| Derivative Class | Receptor Target | Assay Type | Finding | Reference |

| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine Receptor 4 (M4) | Radioligand Binding Assay | Identified as Positive Allosteric Modulators (PAMs) that increase the binding affinity of acetylcholine. nih.gov | nih.gov |

| Pyrazole-oxy-pyridine amino derivatives | TGF-β Type I Receptor (ALK5) | In Vitro Inhibition Assay | Optimization led to a potent and selective ALK5 inhibitor. nih.gov | nih.gov |

Protein-Ligand Interaction Analysis

To understand the molecular basis of a compound's activity, detailed protein-ligand interaction analyses are performed. Techniques such as X-ray co-crystallography, molecular docking, and biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide insights into how a ligand binds to its target protein.

For instance, co-crystallization of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine analogues with Aurora-A kinase revealed distinct binding modes. nih.gov The orientation of the substituent on the pyrazole nitrogen atom determined whether the compound interacted with the P-loop or with a specific threonine residue (Thr217) in the post-hinge region, providing a structural basis for designing more selective inhibitors. nih.gov

Molecular docking studies are widely used to predict the binding poses of ligands in a protein's active site. Docking of pyrazolone derivatives into the active site of xanthine oxidase showed that the carboxylic group of the inhibitor could form a salt bridge with an arginine residue (Arg880) and a hydrogen bond with a threonine residue (Thr1010), key interactions for stabilizing the enzyme-inhibitor complex. semanticscholar.org Similarly, docking of a potent 4-anilinoquinazoline derivative into the ATP binding sites of EGFR and VEGFR-2 helped to rationalize its high activity against VEGFR-2.

Cell-Based Assays for Phenotypic Screening and Cellular Pathway Modulation

Cell-based assays are indispensable for evaluating the effect of a compound in a more biologically relevant context. These assays measure phenotypic changes in cells, such as inhibition of proliferation, induction of apoptosis, or modulation of specific cellular pathways.

For potential anticancer agents, cytotoxicity assays like the MTT assay are standard. In a study of 4-anilinoquinazoline derivatives, compounds were tested on the A431 human carcinoma cell line to determine their IC50 values. Further investigation into a pyrazole-based Akt1 kinase inhibitor showed it could induce apoptosis and arrest the cell cycle in the S phase in HCT116 colon cancer cells. nih.gov

In the context of antimicrobial research, beyond determining MICs, cell-based assays can assess a compound's effect on bacterial biofilms. Potent pyrazole derivatives were shown to not only inhibit the formation of S. aureus biofilms but also to destroy pre-formed biofilms and kill non-growing "persister" cells within them. nih.gov Macromolecular synthesis inhibition studies in bacteria can also provide clues to the mechanism of action, with some pyrazole derivatives showing broad inhibitory effects that suggest a global impact on bacterial cell function. nih.gov

Cellular Proliferation and Viability Assays in Relevant Biological Models

The initial assessment of the anticancer potential of novel chemical entities typically involves evaluating their ability to inhibit the growth and proliferation of cancer cells. Various pyrazole derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines.

One study synthesized a series of novel pyrazole derivatives and evaluated their in vitro anti-proliferative activity against several cancer cell lines, including human ovarian adenocarcinoma (A2780), human lung carcinoma (A549), and murine P388 leukemia cells. nih.gov Another investigation focused on pyrazole-based compounds L2 and L3, which displayed moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, respectively. nih.gov Specifically, L2 showed a half-maximal effective concentration (EC50) of 61.7 ± 4.9 μM in CFPAC-1 cells, while L3 had an EC50 of 81.48 ± 0.89 μM in MCF-7 cells. nih.gov

A novel pyrazole derivative, designated as PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), has shown potent cytotoxicity against a panel of different cancer cell lines. mdpi.com The cytotoxic concentration 50% (CC50) values for PTA-1 were determined in various cell lines, demonstrating its broad-spectrum anti-proliferative activity. mdpi.com For instance, the CC50 in MDA-MB-231 triple-negative breast cancer cells was found to be 4.40 µM. mdpi.com

Furthermore, a series of pyrazole-4-sulfonamide derivatives were tested for their anti-proliferative activity against U937 cells using a luminescent cell viability assay. nih.gov In a different study, pyrazolyl-chalcone derivatives (compounds 4, 5, and 7) and a pyrazolyl-thiadiazole derivative (compound 25) exhibited potent anti-cancer activity against the PaCa-2 pancreatic cancer cell line, with IC50 values of 13.0, 31.5, 24.9, and 5.5 μg/mL, respectively. rsc.org

| Compound/Derivative Class | Cell Line | Assay | IC50/CC50/EC50 Value | Reference |

|---|---|---|---|---|

| Pyrazole-based compound L2 | CFPAC-1 (Pancreatic) | MTT | 61.7 ± 4.9 μM | nih.gov |

| Pyrazole-based compound L3 | MCF-7 (Breast) | MTT | 81.48 ± 0.89 μM | nih.gov |

| PTA-1 | MDA-MB-231 (Triple-Negative Breast) | Not specified | 4.40 µM | mdpi.com |

| Pyrazolyl-chalcone derivative 4 | PaCa-2 (Pancreatic) | Not specified | 13.0 μg/mL | rsc.org |

| Pyrazolyl-chalcone derivative 5 | PaCa-2 (Pancreatic) | Not specified | 31.5 μg/mL | rsc.org |

| Pyrazolyl-chalcone derivative 7 | PaCa-2 (Pancreatic) | Not specified | 24.9 μg/mL | rsc.org |

| Pyrazolyl-thiadiazole derivative 25 | PaCa-2 (Pancreatic) | Not specified | 5.5 μg/mL | rsc.org |

Apoptosis and Cell Cycle Modulation Studies

A crucial aspect of anticancer drug discovery is the elucidation of the mechanism by which a compound induces cell death. Many effective chemotherapeutic agents function by triggering apoptosis, a form of programmed cell death, and by arresting the cell cycle, thereby preventing cancer cell proliferation.

Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were shown to induce apoptosis in the triple-negative breast cancer cell line MDA-MB-468. nih.govnih.gov The most active compound, 3f, was found to provoke apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity. nih.govnih.govresearchgate.net

The novel pyrazole derivative PTA-1 has also been shown to be a potent inducer of apoptosis. mdpi.com Treatment of MDA-MB-231 cells with PTA-1 led to the externalization of phosphatidylserine, a key marker of apoptosis, as measured by the Annexin V assay. mdpi.com Furthermore, PTA-1 treatment resulted in the activation of caspase-3/7 and DNA fragmentation, confirming its apoptotic-inducing capabilities. mdpi.com

In addition to inducing apoptosis, pyrazole derivatives have been observed to modulate the cell cycle in cancer cells. Treatment of MDA-MB-468 cells with compound 3f resulted in cell cycle arrest in the S phase. nih.gov A separate study on novel pyrazole derivatives identified four compounds that caused a partial G2/M block and the formation of polyploid cells. nih.gov Similarly, PTA-1 was found to arrest cells in the S and G2/M phases, with a more pronounced effect in the G2/M phase. mdpi.com Another study on pyrazole-based CDK2 inhibitors showed that a lead compound induced significant cell cycle arrest at the G1 phase. rsc.org

| Compound/Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f) | MDA-MB-468 | Induces apoptosis via ROS generation and caspase 3 activation; S phase cell cycle arrest. | nih.govnih.govresearchgate.net |

| PTA-1 | MDA-MB-231 | Induces apoptosis (phosphatidylserine externalization, caspase-3/7 activation, DNA fragmentation); S and G2/M phase cell cycle arrest. | mdpi.com |

| Novel pyrazole derivatives | Not specified | Partial G2/M block and formation of polyploid cells. | nih.gov |

| Pyrazole-based CDK2 inhibitor (Compound 4) | HCT-116 | G1 phase cell cycle arrest and apoptosis induction. | rsc.org |

Signaling Pathway Analysis (e.g., Western Blot, qPCR, Immunofluorescence)

To understand the molecular mechanisms underlying the biological effects of this compound derivatives, researchers employ various techniques to analyze their impact on key signaling pathways involved in cancer progression.

Western blot analysis has been a valuable tool in these investigations. In a study of benzimidazole-pyrazolo[1,5-a]pyrimidine derivatives, immunostaining and Western blot analyses revealed the downregulation of several key proteins involved in cell survival and proliferation, including EGFR, p-EGFR, STAT3, p-STAT3, and the anti-apoptotic protein Bcl-2. nih.gov Concurrently, the treatment led to the upregulation of pro-apoptotic proteins such as p53, p21, and BAX, providing a molecular basis for the observed apoptosis. nih.gov

Another study focusing on a specific pyrazole derivative, compound 12d, used Western blot analysis to evaluate the expression of p53 and p21(waf1), proteins known to induce apoptosis and cell cycle arrest. nih.gov Furthermore, immunofluorescence staining demonstrated that this compound could disrupt the microtubular cytoskeletal system. nih.gov In the context of pyrazole-based CDK2 inhibitors, Western blot analysis of compounds 4 and 9 in HCT-116 cell lines confirmed their inhibitory effects on CDK2. rsc.org

Gene expression analysis of cells treated with the pyrazole derivative PTA-1 revealed that it altered the expression of 730 genes, with 198 being upregulated and 532 downregulated. mdpi.com This broad impact on the transcriptome highlights the multifaceted effects of this compound on cellular signaling.

Target Deconvolution Strategies for Identifying Molecular Binding Partners

A critical step in the development of targeted cancer therapies is the identification of the specific molecular binding partners of a drug candidate. Various strategies are employed for this "target deconvolution."

One powerful approach is the use of gene expression profiling in conjunction with bioinformatics databases. For the pyrazole derivative PTA-1, a comparison of its induced gene expression signature with the Connectivity Map (CMap) database indicated a profile similar to that of tubulin inhibitors. mdpi.com Subsequent in vitro tubulin polymerization assays confirmed that PTA-1 indeed inhibits tubulin polymerization, identifying it as a novel tubulin inhibitor. mdpi.com

Another innovative technique for target identification is CRISPR-based genome-wide screening. This method has been utilized to determine the molecular targets of pyrazole fluoroaniline compounds, albeit in the context of their antibacterial properties. nih.gov This approach holds significant promise for identifying the molecular targets of anticancer pyrazole derivatives as well.

Furthermore, molecular docking studies are frequently used to predict the binding of pyrazole derivatives to the active sites of various protein targets. For instance, docking simulations have been performed to study the interaction of pyrazole derivatives with targets such as EGFR and VEGFR-2. nih.govresearchgate.net These computational approaches can provide valuable insights into potential binding partners and guide further experimental validation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluoro 2 1h Pyrazol 4 Yl Aniline Analogues

Systematic Structural Modifications of the Pyrazole (B372694) Ring

The substitution pattern on the pyrazole ring plays a pivotal role in modulating the biological activity and physicochemical properties of the resulting analogues. The unsubstituted N-H of the pyrazole can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to kinase hinges. nih.gov

The addition of substituents to the pyrazole ring can influence its electronic properties and steric profile. For instance, in a series of Bcr-Abl kinase inhibitors, the pyrazole ring was shown to form a pi-pi stacking interaction with Thr315. nih.gov The introduction of a trifluoromethyl group on a related phenyl ring significantly impacted potency, highlighting the sensitivity of the binding pocket to electronic effects. nih.gov In another example, for Aurora kinase inhibitors, modifications on the benzyl (B1604629) group attached to the pyrazole N1 position led to distinct binding modes. researchgate.net

The table below illustrates how different substituents on the pyrazole ring of various kinase inhibitors can affect their biological activity.

| Scaffold | Target Kinase | Modification on Pyrazole Ring | Observed Effect on Activity |

| Pyrazole-based | Bcr-Abl | Removal of a trifluoromethyl group from an adjacent phenyl ring | Significantly decreased potency nih.gov |

| Pyrazole-based | Akt1 | Constraining a flexible part of the structure | IC50 of 1.3 nM against Akt1 nih.gov |

| Imidazo[4,5-b]pyridine | Aurora-A | Introduction of a 1-benzyl-1H-pyrazol-4-yl moiety | Inhibition of a range of kinases including Aurora-A researchgate.net |

This table is for illustrative purposes and combines findings from different pyrazole-containing inhibitor series to demonstrate general SAR principles.

Bioisosteric replacement of the pyrazole ring is a common strategy to improve potency, selectivity, or pharmacokinetic properties while maintaining key binding interactions. Common bioisosteres for the pyrazole ring include other five-membered heterocycles like imidazole (B134444), triazole, and thiazole. researchgate.netacs.org

In the context of cannabinoid receptor 1 (CB1) antagonists, replacing the pyrazole ring of rimonabant (B1662492) with thiazole, triazole, and imidazole moieties yielded compounds with retained antagonistic activity, demonstrating that these heterocycles can serve as effective bioisosteres. researchgate.netacs.org Similarly, in the development of prolylcarboxypeptidase (PrCP) inhibitors, pyrazoles were successfully used as bioisosteric replacements for amide groups. lookchem.com

The choice of bioisostere can influence the compound's metabolic stability. Pyrazole rings are generally more stable to oxidative metabolism compared to imidazoles, thiazoles, and oxazoles. nih.gov

Here is a table summarizing common bioisosteric replacements for the pyrazole ring and their general impact:

| Original Ring | Bioisosteric Replacement | Potential Advantages | Example Context |

| Pyrazole | Imidazole | Can maintain key hydrogen bonding interactions. researchgate.netacs.org | CB1 receptor antagonists researchgate.netacs.org |

| Pyrazole | Triazole | Can serve as a suitable replacement. researchgate.netacs.org | CB1 receptor antagonists researchgate.netacs.org |

| Pyrazole | Thiazole | Similar size and shape to pyrazole. researchgate.net | CB1 receptor antagonists researchgate.net |

| Amide | Pyrazole | Can improve metabolic stability. lookchem.com | PrCP inhibitors lookchem.com |

Systematic Structural Modifications of the Fluoroaniline (B8554772) Moiety

The fluoroaniline moiety is another critical component of the scaffold, often involved in van der Waals and hydrophobic interactions within the kinase binding site.

The position of the fluorine atom on the aniline (B41778) ring can significantly influence binding affinity and selectivity. A rational fluorine scan on a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold demonstrated that placing fluorine at an optimal position can increase activity by up to 40-fold through favorable interactions with protein side chains. nih.gov

In a study of para-halogeno anilines, it was found that 2-fluoro and 2,6-difluoro substitution generally enhances the ability of the adjacent amine group to form strong hydrogen bonds. researchgate.net The substitution of other halogens (Cl, Br, I) at the para-position of aniline derivatives also modulates non-covalent interactions, with iodo-substituted compounds sometimes exhibiting distinct interaction patterns. researchgate.net

The following table shows the effect of halogen substitution on the aniline ring in a series of kinase inhibitors.

| Parent Compound Series | Target Kinase | Modification | Impact on Activity |

| BTK Inhibitor Scaffold | BTK | Rational fluorine scan on an unsaturated bicyclic ring | Up to 40-fold increase in activity nih.gov |

| 4-Anilino-quinazoline | GAK | Increasing size of 6-position halogen (F to I) | Increased GAK binding soton.ac.uk |

| Classical Cannabinoids | CB1 Receptor | Substitution of C-1 hydroxyl with fluorine | Detrimental effect on CB1 binding nih.gov |

Beyond halogen substitution, other modifications to the aniline ring can also have a profound impact on activity. In a series of Mer/c-Met inhibitors, various substitutions on the aniline ring were explored. nih.gov Para-substitution was found to be generally more favorable than meta-substitution, suggesting a better fit in the binding pocket. nih.gov

The introduction of different functional groups, such as morpholine (B109124) amide or piperazine (B1678402) amide, at the para-position of the aniline ring resulted in potent inhibitory activity against Mer kinase. nih.gov In contrast, benzene (B151609) sulfonamide and other groups at the same position led to weaker activity. nih.gov

The table below details the effects of different substitution patterns on the aniline ring for a series of dual Mer/c-Met inhibitors.

| Core Structure | Substitution Position | Substituent | Effect on Mer Kinase Inhibition |

| 2-substituted aniline pyrimidine (B1678525) | para | Morpholine amide | Strong inhibitory activity (IC50 = 8.1 nM) nih.gov |

| 2-substituted aniline pyrimidine | para | Piperazine amide | Strong inhibitory activity (IC50 = 9.6 nM) nih.gov |

| 2-substituted aniline pyrimidine | para | Benzene sulfonamide | Weaker inhibitory activity nih.gov |

| 2-substituted aniline pyrimidine | meta | Piperazine amide | Less active than para-substituted analogue nih.gov |

Modifications at the Linker or Bridging Regions (If Applicable to Derivatives)

For example, in a series of Bcr-Abl inhibitors, an amide linker was shown to form crucial hydrogen bonds with Glu286 and Asp381. nih.gov In another instance, replacing an alkyne linker with a pyrazole ring was a key modification in the development of a potent Bcr-Abl inhibitor. nih.gov

The flexibility and length of the linker are critical parameters. A rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing affinity, but may also introduce strain. A flexible linker allows for more conformational freedom, which can be advantageous for fitting into the binding site but may come at an entropic cost upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the biological activity of a series of compounds with their physicochemical properties. For analogues of 4-fluoro-2-(1H-pyrazol-4-yl)aniline, QSAR studies can be instrumental in predicting the therapeutic efficacy of novel derivatives, thereby streamlining the drug discovery process.

A typical QSAR study for this class of compounds would involve the generation of a dataset of analogues with varying substituents on the aniline and pyrazole rings. The biological activity of these compounds, such as their inhibitory concentration (IC50) against a specific target, would be determined experimentally. Subsequently, a wide array of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each analogue.

Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is developed that links these descriptors to the observed biological activity. nih.govmdpi.com For instance, a hypothetical QSAR model for this compound analogues might take the following form:

log(1/IC50) = β0 + β1σ + β2Es + β3*logP

Where:

log(1/IC50) is the dependent variable representing biological activity.

σ (Hammett constant) represents the electronic effect of a substituent.

Es (Taft's steric parameter) quantifies the steric bulk of a substituent.

logP (partition coefficient) is a measure of the compound's hydrophobicity.

β0, β1, β2, β3 are the regression coefficients determined from the analysis.

The predictive power of the QSAR model is then validated using both internal and external sets of compounds. A robust and validated QSAR model can be invaluable for the in-silico screening of virtual libraries of novel this compound derivatives, allowing for the prioritization of compounds with the highest predicted activity for synthesis and biological evaluation. nih.gov

Table 1: Hypothetical QSAR Data for this compound Analogues

| Compound ID | R1-substituent (Aniline Ring) | R2-substituent (Pyrazole Ring) | log(1/IC50) | σ (R1) | Es (R1) | logP |

| 1 | H | H | 5.2 | 0 | 0 | 2.1 |

| 2 | 4-Cl | H | 5.8 | 0.23 | -0.97 | 2.8 |

| 3 | 4-CH3 | H | 5.5 | -0.17 | -1.24 | 2.6 |

| 4 | H | 1-CH3 | 5.4 | 0 | 0 | 2.4 |

| 5 | 4-Cl | 1-CH3 | 6.0 | 0.23 | -0.97 | 3.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies Applied to this compound Core

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the discovery of novel lead compounds. The this compound core is an excellent candidate for the application of these techniques.

In an FBDD approach, small molecular fragments that bind to a biological target are identified, typically through biophysical screening methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These low-affinity fragments are then grown or linked together to generate a high-affinity lead compound. The this compound scaffold itself can be considered a key fragment, and its binding mode to a target protein can be elucidated. Subsequently, other fragments can be identified that bind to adjacent pockets on the protein surface, and these can be incorporated into the parent scaffold to enhance potency and selectivity.

Scaffold hopping, on the other hand, involves the replacement of a central molecular core with a structurally different scaffold while retaining the original biological activity. acs.org This strategy is often employed to improve a compound's properties, such as its ADME (absorption, distribution, metabolism, and excretion) profile, or to circumvent existing patents. For the this compound core, a scaffold hopping exercise might involve replacing the pyrazole ring with other five- or six-membered heterocycles, such as isoxazole, triazole, or pyridine (B92270), to explore new chemical space and identify novel intellectual property. acs.org

A key aspect of successful scaffold hopping is the preservation of the key pharmacophoric features of the original molecule. In the case of this compound, this would include the spatial arrangement of the fluoro-substituted aniline ring and the hydrogen bond donor/acceptor capabilities of the pyrazole moiety.

Table 2: Potential Scaffold Hopping Analogues of this compound

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

| Pyrazole | Isoxazole, 1,2,3-Triazole, Pyridine | Maintain key hydrogen bonding interactions and explore new vector space for substituent placement. |

| Phenyl | Thiophene, Pyrimidine | Alter electronic properties and improve metabolic stability. |

This table presents hypothetical examples for research and development purposes.

By employing these advanced drug design strategies, the full therapeutic potential of the this compound scaffold can be systematically explored, leading to the discovery of next-generation drug candidates with enhanced efficacy and safety profiles.

Mechanistic Investigations of 4 Fluoro 2 1h Pyrazol 4 Yl Aniline Interactions at a Molecular and Cellular Level

Identification of Direct Molecular Targets

There is currently no published data identifying the direct molecular targets of 4-fluoro-2-(1H-pyrazol-4-YL)aniline. The initiation of any mechanistic study would necessitate the identification of specific proteins, nucleic acids, or other biomolecules with which this compound directly interacts to elicit a biological response. Techniques such as affinity chromatography, proteomics-based approaches like drug affinity responsive target stability (DARTS), and cellular thermal shift assays (CETSA) would be required to elucidate these primary targets.

Elucidation of Binding Modes and Key Interactions

Without identified molecular targets, the binding mode of this compound remains uncharacterized. Future studies, following target identification, would employ techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM) to solve the co-crystal structure of the compound in complex with its target. This would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential pi-stacking, that govern the binding affinity and specificity. Computational modeling and molecular docking studies could also provide predictive insights into its binding orientation.

Conformational Analysis and Dynamic Behavior upon Ligand Binding

The conformational changes induced in a target molecule upon the binding of this compound are yet to be investigated. Understanding these dynamics is crucial, as the function of many proteins is intrinsically linked to their three-dimensional structure and conformational flexibility. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) would be instrumental in mapping the allosteric changes and dynamic behavior of the target protein upon ligand binding.

Downstream Signaling Pathway Modulation

The effect of this compound on intracellular signaling pathways is presently unknown. Once a direct molecular target is identified, subsequent research would involve investigating the downstream consequences of its modulation. This would include phosphoproteomics, transcriptomics (RNA-seq), and metabolomics analyses to map the altered signaling cascades and cellular processes. Such studies would clarify whether the compound acts as an agonist, antagonist, or allosteric modulator and reveal the broader cellular response to its presence.

Resistance Mechanisms and Strategies to Overcome Them

As there are no established therapeutic or biological applications for this compound, there is no information regarding mechanisms of resistance. In a future context where this compound might be used, resistance could potentially arise from mutations in the target protein that reduce binding affinity, upregulation of drug efflux pumps, or activation of compensatory signaling pathways. Strategies to overcome such resistance would be developed based on the specific molecular mechanisms at play.

Computational and Theoretical Chemistry Applications for 4 Fluoro 2 1h Pyrazol 4 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. For 4-Fluoro-2-(1H-pyrazol-4-YL)aniline, DFT calculations would be instrumental in understanding its fundamental chemical properties. By solving approximations of the Schrödinger equation, DFT can model the electron density distribution within the molecule.

This analysis yields critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thus elucidating potential reaction mechanisms.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

Molecular Docking and Virtual Screening Studies to Predict Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity.

These studies are crucial for identifying potential biological targets for this compound and for predicting its potency as an inhibitor or activator. Virtual screening, a broader application of molecular docking, would involve docking this compound against a large library of known protein structures to identify potential "hits" for further investigation. The results are often presented as a binding energy or score, with lower values typically indicating a more favorable interaction.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the predicted ligand-target complex over time. MD simulations model the atomic movements of the system by solving Newton's equations of motion. For a complex of this compound bound to a protein, an MD simulation would provide a detailed view of the flexibility of both the ligand and the protein's binding site.

Pharmacophore Modeling and Design of Novel Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. If this compound were found to be active against a particular biological target, a pharmacophore model could be developed based on its structure and binding mode.

This model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The resulting pharmacophore can then be used as a 3D query to screen databases for other compounds that match these features, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity. It also serves as a blueprint for the rational design of new analogues of this compound with improved potency, selectivity, or pharmacokinetic properties.

Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Models for Lead Optimization

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models can predict these properties for this compound early in the drug discovery process. These models are typically built using large datasets of known compounds and their experimentally determined ADME properties.

By inputting the structure of this compound into these models, it is possible to estimate parameters such as its solubility, permeability across biological membranes (e.g., the blood-brain barrier), metabolic stability, and potential for inhibition of key drug-metabolizing enzymes like cytochrome P450s. These predictions are vital for identifying potential liabilities and for guiding the chemical modification of the molecule to optimize its drug-like properties.

Table 2: Hypothetical Predicted ADME Properties for this compound

| ADME Property | Predicted Value | Implication |

| Aqueous Solubility | Moderate | Affects absorption and formulation |

| Blood-Brain Barrier Permeability | Low | Suggests limited central nervous system effects |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

Quantitative Structure-Property Relationship (QSPR) for Predicting Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. For this compound, QSPR studies would involve calculating a set of numerical descriptors that encode its structural features. These descriptors can range from simple counts of atoms and bonds to more complex topological and quantum-chemical parameters.

These descriptors are then used to build a statistical model that can predict properties such as boiling point, melting point, vapor pressure, and lipophilicity (logP). Accurate prediction of these fundamental physicochemical parameters is essential for understanding the compound's behavior in various environments and for designing appropriate experimental protocols.

Advanced Applications and Future Research Directions for 4 Fluoro 2 1h Pyrazol 4 Yl Aniline As a Chemical Scaffold

Development of Novel Lead Compounds for Pre-clinical Therapeutic Research

The 4-fluoro-2-(1H-pyrazol-4-YL)aniline scaffold is an attractive starting point for the design of novel therapeutic agents, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.govnih.gov The pyrazole (B372694) ring is a key structural feature in many approved kinase inhibitors. nih.gov The fluoroaniline (B8554772) portion of the molecule can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Research into structurally related compounds has demonstrated the importance of these chemical motifs. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, the replacement of a pyrimidine (B1678525) core with a pyridine (B92270) core and the introduction of a 4-fluorophenyl group led to a significant increase in potency against the JNK3 isozyme. nih.gov This highlights the favorable role a fluoro-substituted aromatic ring can play in binding to a target protein. Derivatives of pyrazole have been extensively investigated as anticancer agents targeting various cell lines and proteins, including EGFR, VEGFR, and tubulin. nih.gov The development of pyrazole-based compounds as inhibitors of PIM-1 kinase, an oncogenic protein, has also shown promise in preclinical models. nih.gov

The table below summarizes representative pyrazole-based compounds that have been investigated in preclinical research, illustrating the therapeutic potential of this class of molecules.

| Compound Class | Therapeutic Target | Key Research Finding | Reference |

| Pyrazole-linked benzothiazole-β-naphthol derivatives | Topoisomerase I | Exhibited significant cytotoxicity against A549, HeLa, and MCF7 cancer cell lines with IC₅₀ values in the low micromolar range. | nih.gov |

| 4-(Pyrazol-3-yl)-pyridines | c-Jun N-terminal kinase 3 (JNK3) | Introduction of a 4-fluorophenyl substituent boosted JNK3 potency, demonstrating the utility of the fluoro-aromatic moiety. | nih.gov |

| Pyrazole-based inhibitors | PIM-1 Kinase | Oral PIM inhibitor SGI-1776, containing a pyrazole core, showed anticancer activity in preclinical models of lung and prostate cancer. | nih.gov |

| Pyrazole derivatives | BRAF Kinase | While challenging, pyrazole derivatives are being optimized to target BRAF, with Encorafenib being a notable example. | nih.gov |

Utilization in Chemical Biology Probes and Tools

Chemical biology probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or nucleic acid. ucsd.edu The this compound scaffold possesses features that make it highly suitable for the development of such tools.

The core structure can serve as a recognition element for a specific biological target, building on its proven utility in drug development. nih.gov The aniline (B41778) nitrogen provides a convenient chemical handle for attaching reporter groups (like fluorophores or biotin) or reactive groups for covalent labeling, without significantly altering the core's binding properties. Small-molecule fluorescent probes are essential tools in chemical biology, and scaffolds like coumarins and rhodamines are often functionalized to create them. ucsd.edu Similarly, the this compound scaffold could be elaborated with dye molecules to visualize the localization of its target protein within a cell.

Furthermore, the fluorine atom itself is a valuable tool. ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) is a powerful technique for studying drug-protein interactions. As there is no natural background of fluorine in biological systems, the ¹⁹F signal from a labeled ligand is highly specific. A probe based on this compound could be used to report on the binding event and the local chemical environment within the protein's binding site.

Potential for Radiotracer Development (If Fluorine-18 (B77423) or other isotopes are considered)

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses molecules labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo. frontiersin.org Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its favorable physical properties, including a convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images. frontiersin.orgnih.gov

The presence of a fluorine atom on the this compound scaffold makes it an outstanding candidate for development as a PET radiotracer. The "cold" fluorine-19 atom can be directly substituted with a "hot" fluorine-18 atom in the final step of a synthesis, a process known as late-stage radiofluorination. frontiersin.org This approach is highly efficient for producing radiotracers for clinical use.

Pyrazole scaffolds have been successfully labeled with ¹⁸F and evaluated as PET imaging agents for a variety of biological targets. nih.gov For example, ¹⁸F-labeled pyrazole derivatives have been developed as radioligands for the translocator protein (TSPO), a biomarker for neuroinflammation, and for various protein kinases. nih.gov A novel ¹⁸F-labeled compound, [¹⁸F]FIPM, was recently developed as a potential PET tracer for visualizing the Leucine-rich repeat kinase 2 (LRRK2) enzyme, a target in Parkinson's disease. nih.gov Although this specific tracer showed limited potential in vivo, it serves as a valuable lead compound for future development. nih.gov The development of an ¹⁸F-labeled version of this compound or its derivatives could provide powerful new tools for diagnosing and managing diseases like cancer and neurodegenerative disorders.

| Radiotracer Type | Target | Key Properties/Findings | Reference |

| [¹⁸F]DPA-714 analogue | Translocator Protein (TSPO) | Pyrazolopyrimidine core, high stability in plasma, and specific binding to TSPO in models of neuroinflammation. | nih.gov |

| [¹⁸F]FIPM | Leucine-rich repeat kinase 2 (LRRK2) | Pyridine-indazole core, prepared by ¹⁸F insertion into a pyridine ring. Serves as a lead compound for improved LRRK2 tracers. | nih.gov |

| [¹⁸F]FAUC F41 | Dopamine D₄ Receptor | Pyrazole-based structure with adequate brain penetration (log P = 2.9) and high stability in human serum. | nih.gov |

| [¹⁸F]-labeled pyrimidine derivatives | Focal Adhesion Kinase (FAK) | Showed high stability and appropriate lipophilicity (log P values). [¹⁸F]-8a demonstrated clear tumor uptake in microPET imaging. | rsc.org |

Exploration in Materials Science or Supramolecular Chemistry

The application of pyrazole-based compounds extends beyond medicine into materials science. kubikat.orgmdpi.com The unique structure of this compound offers potential for creating novel materials with interesting properties through supramolecular assembly. Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking.

The pyrazole and aniline moieties both contain N-H groups that can act as hydrogen bond donors, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. chemicalbook.com This functionality allows the molecules to self-assemble into well-ordered, higher-dimensional structures like liquid crystals, organogels, or molecular tapes. The flat, aromatic nature of both rings also facilitates π-π stacking interactions, further stabilizing these assemblies.

Additionally, the pyrazole ring is an excellent ligand for coordinating with metal ions. exlibrisgroup.com This property can be exploited to construct metal-organic frameworks (MOFs), which are crystalline materials with porous structures. By carefully selecting metal ions and potentially modifying the aniline portion of the scaffold, it may be possible to create MOFs with tailored pore sizes and chemical properties for applications in gas storage, catalysis, or chemical sensing.

Emerging Synthetic Methodologies for Future Derivatization

The utility of a chemical scaffold is largely dependent on the availability of robust and flexible synthetic methods for its preparation and modification. A variety of strategies exist for the synthesis and functionalization of the pyrazole core. nih.govresearchgate.net

The most common method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or an equivalent. nih.govyoutube.com For the specific target molecule, this would likely involve reacting a substituted hydrazine with a 1,3-dicarbonyl precursor of the fluoroaniline moiety.

Once the this compound scaffold is formed, numerous modern synthetic methods can be employed for its further derivatization to create a library of analogues for screening.

| Synthetic Strategy | Description | Application for Derivatization | Reference |

| N-Alkylation/Arylation | The pyrazole N-H can be substituted with alkyl or aryl groups using appropriate electrophiles under basic conditions. | Modulates polarity, solubility, and can introduce new interaction points for protein binding. | nih.gov |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. | Can be used to attach new aryl or heteroaryl groups to either the pyrazole or aniline rings if they are first halogenated. | nih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction to form carbon-nitrogen bonds. | Can be used to introduce diverse amine substituents onto a halogenated version of the scaffold. | exlibrisgroup.com |

| Cycloaddition Reactions | 1,3-dipolar cycloaddition reactions can also be used to form the pyrazole ring from precursors like diazocarbonyl compounds and alkynes. | Offers alternative routes to the core scaffold, potentially allowing for different substitution patterns. | researchgate.net |

These methodologies provide a powerful toolkit for medicinal chemists to systematically modify the scaffold, fine-tuning its properties for a desired application.

Challenges and Opportunities in the Translational Research of this compound Analogues

Translating a promising chemical scaffold from the laboratory to clinical or commercial use is a complex process fraught with challenges and opportunities.

Challenges:

Selectivity: For therapeutic applications, especially kinase inhibitors, achieving high selectivity for the target protein over closely related proteins is a major hurdle to avoid off-target effects. nih.gov

Pharmacokinetics: Achieving optimal ADME (absorption, distribution, metabolism, and excretion) properties is critical. For instance, some pyrazole-based inhibitors have shown poor brain penetration, limiting their use for central nervous system disorders. nih.gov

Synthetic Complexity: While many synthetic methods exist, the regioselective functionalization of the scaffold can be challenging, potentially leading to difficult purifications and low yields of the desired isomer. nih.gov

Resistance: In cancer therapy, the development of drug resistance is a common challenge that can limit the long-term efficacy of a new drug. nih.gov

Opportunities:

Scaffold Versatility: The pyrazole-aniline core is a proven pharmacophore that can be adapted to target a wide range of biological molecules, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. nih.govnih.gov

Role of Fluorine: The fluorine atom is a key asset. It can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties. nih.gov Crucially, it also provides a direct handle for ¹⁸F-radiolabeling for PET imaging, enabling a "theranostic" approach where the same molecular scaffold can be used for both diagnosis and therapy.

Rational Design: Advances in computational chemistry and structural biology allow for the rational design of new analogues with improved potency and selectivity, accelerating the drug discovery process. nih.gov

Emerging Targets: The continuous discovery of new biological targets associated with disease provides new opportunities for the application of versatile scaffolds like this compound.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-2-(1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole-aniline derivatives typically involves coupling reactions between fluorinated aniline precursors and pyrazole intermediates. For example, a protocol analogous to the reaction of pyrazoles with aniline derivatives (e.g., using xylene as a solvent and chloranil as an oxidizing agent) can yield target compounds . Key parameters include:

- Temperature : Reflux conditions (e.g., 120–140°C) to ensure complete cyclization.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalysts : Base catalysts like NaOH improve deprotonation of aniline NH₂ groups .

Data Table :

| Substituent on Pyrazole | Reaction Time (hr) | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluoro | 24–30 | 64–80 | |

| Electron-withdrawing (NO₂) | 30 | 64 |

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- HRMS : Exact mass matching (e.g., [M+H⁺] calculated for C₁₀H₉FN₃: 190.0775) confirms molecular formula .

Advanced Research Questions

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity is influenced by:

- Electronic Effects : The electron-withdrawing fluorine atom directs electrophiles to the para position of the aniline ring.

- Steric Hindrance : Bulky substituents on the pyrazole ring (e.g., at position 1) favor meta substitution .

- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, altering reaction pathways .

Q. How do computational models (DFT, molecular docking) predict the reactivity and biological activity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO). Lower HOMO-LUMO gaps correlate with higher reactivity .

- Docking Studies : Pyrazole-aniline derivatives show affinity for kinase targets (e.g., COX-2) due to hydrogen bonding with the NH₂ group and π-π stacking with aromatic residues .

Q. How can contradictory data on reaction yields be resolved when modifying substituents on the pyrazole ring?

Methodological Answer: Contradictions arise from competing electronic and steric effects:

- Case Study : Electron-donating groups (e.g., CH₃) on pyrazole improve yields (70–80%) by stabilizing intermediates, whereas electron-withdrawing groups (e.g., NO₂) reduce yields (64%) due to increased activation energy .

- Mitigation : Use kinetic vs. thermodynamic control (e.g., lower temperatures for faster reactions with sensitive substituents) .

Data-Driven Analysis

Q. What are the key challenges in characterizing byproducts during synthesis?

Methodological Answer:

- HPLC-MS : Detect trace impurities (e.g., unreacted aniline or dimerized pyrazole).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing para vs. meta fluorination) .

Example : A byproduct with m/z 246.1 (C₁₀H₈F₂N₃) may form via over-fluorination, requiring column chromatography for removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.